4-(Bromomethyl)-2-(trifluoromethyl)quinoline
Description
4-(Bromomethyl)-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by a bromomethyl (-CH2Br) substituent at the 4-position and a trifluoromethyl (-CF3) group at the 2-position of the quinoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromomethyl group enables facile functionalization via nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and modulates electronic properties .
Key physicochemical properties include:
- Molecular Formula: C11H7BrF3N
- Molecular Weight: 306.08 g/mol
- CAS Number: 18706-25-7 (4-bromo-2-(trifluoromethyl)quinoline; note: exact CAS for bromomethyl variant may differ) .
Properties
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c12-6-7-5-10(11(13,14)15)16-9-4-2-1-3-8(7)9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFVKZZBSPRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719867 | |
| Record name | 4-(Bromomethyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-61-8 | |
| Record name | 4-(Bromomethyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline typically involves the introduction of bromomethyl and trifluoromethyl groups onto a quinoline scaffold. One common method is the bromomethylation of 2-(trifluoromethyl)quinoline using bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromomethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides and other oxidized quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with appropriate quinoline derivatives.
- Bromination Reaction : Bromine is introduced to the quinoline structure under controlled conditions to form the bromomethyl group.
- Trifluoromethylation : The trifluoromethyl group can be added through various methods, including electrophilic fluorination or using trifluoromethylating agents.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
Biological Applications
The biological activities of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline have been the subject of research due to its potential therapeutic properties. Key applications include:
- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antiviral properties, making it a candidate for developing new antimicrobial agents.
- Cancer Research : Its ability to interact with specific biological targets suggests potential applications in cancer therapeutics. The compound's structural features allow it to influence various biochemical pathways involved in tumor growth.
- Proteomics : The compound has shown promise in proteomics research, particularly in identifying and characterizing protein interactions that may lead to new therapeutic strategies.
Case Studies and Research Findings
- Antibacterial Studies : Research published in peer-reviewed journals has demonstrated the efficacy of this compound against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
- Antiviral Activity : Another study highlighted its antiviral effects against specific viruses, suggesting that the compound may inhibit viral replication by targeting viral proteins essential for their life cycle.
- Cancer Cell Line Testing : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death), providing a basis for further investigation into its role as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of biological membranes and proteins .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- The bromomethyl group at the 4-position (as in the target compound) enhances reactivity for further alkylation or arylation compared to bromo-substituted analogs (e.g., 4-bromo-2-CF3 derivatives) .
- Chloro or methoxy substituents (e.g., 6-bromomethyl-4-Cl in ) reduce electrophilicity but improve stability under acidic conditions.
Biological Activity: Trifluoromethyl groups are critical for bioactivity. For instance, 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-CF3-quinoline exhibits antiviral activity against SARS-CoV-2 (Selectivity Index >10) due to fluorine’s electronegativity enhancing binding affinity . In contrast, non-fluorinated analogs (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid ) show lower potency, underscoring the role of CF3 in modulating pharmacokinetics.
Synthetic Utility: Pyrimidoquinoline derivatives (e.g., 2-hexyl-4-CF3-pyrimidoquinoline ) achieve near-quantitative yields (89–100%) via cyclization reactions, highlighting the efficiency of CF3-containing scaffolds. Bromomethyl-substituted quinolines are pivotal intermediates for generating diversely functionalized compounds, such as 1,3,4-oxadiazole derivatives with antimicrobial properties .
Physicochemical and Spectral Data Comparison
Biological Activity
4-(Bromomethyl)-2-(trifluoromethyl)quinoline is a quinoline derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. The presence of bromomethyl and trifluoromethyl groups enhances its reactivity and interaction with biological targets, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrF3N. The trifluoromethyl group is known to increase metabolic stability and lipid solubility, which can enhance membrane permeability and biological activity. The bromomethyl group provides sites for further chemical modifications, potentially leading to compounds with improved efficacy.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The bromine atom and the trifluoromethyl group play crucial roles in binding to target proteins or enzymes, influencing their activity. This can lead to various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical pathways, contributing to its antimicrobial and anticancer properties.
- Modulation of Cellular Processes : By interacting with cellular targets, it may disrupt normal cellular functions, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, including those with trifluoromethyl substitutions, it was found that these compounds displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Other derivatives | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7). The compound's mechanism likely involves apoptosis induction through the modulation of cell signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| Hek293 | 25.0 |
Case Studies
- Antimicrobial Study : A recent investigation into the antimicrobial properties of several quinoline derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The study concluded that modifications to the quinoline structure could enhance antibacterial potency .
- Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects on MCF-7 cells, revealing that the compound significantly inhibited cell proliferation compared to controls. This suggests its potential as a lead compound in cancer therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
